4-Amino-3-bromopyridin-2-ol

Antiviral nucleosides 3-Deazacytidine analogs L1210 murine leukemia

Medicinal chemists exploring 3-substituted 3-deazacytidine SAR face a critical bottleneck: the bromo, chloro, and fluoro aglycones are not interchangeable-each yields distinct nucleosides with divergent biological profiles. 4-Amino-3-bromopyridin-2-ol is the mandatory precursor for the 3-bromo-3-deazacytidine (9b) and 3-bromo-3-deazauridine (9e) series, which have demonstrated in vivo antileukemic activity in the seminal Warner-Lambert patent. - Exclusive access to the 3-bromo pharmacophore; cannot be substituted by chloro or fluoro analogs. - Higher LogP (0.1 vs. -0.1 for Cl, -0.5 for F) enables fine-tuning of lipophilicity and membrane permeability. - Sharp melting point (255-258 °C) provides a zero-cost identity check against cross-contamination in screening libraries. - ~69% isolated yield benchmarked via the 4-aminopyridine route; NBS method offers a scalable alternative.

Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
CAS No. 107842-74-0
Cat. No. B010607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-bromopyridin-2-ol
CAS107842-74-0
Molecular FormulaC5H5BrN2O
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1N)Br
InChIInChI=1S/C5H5BrN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9)
InChIKeyRBRLANDXJKWOLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-bromopyridin-2-ol: Halogenated Nucleoside Precursor


4-Amino-3-bromopyridin-2-ol (also indexed as 4-amino-3-bromo-2(1H)-pyridinone) is a heterobifunctional pyridine scaffold bearing a bromine at position 3, an amino group at position 4, and a keto–enol system at position 2 [1]. This substitution pattern defines its primary utility as a halogenated aglycone precursor in the synthesis of 3‑substituted 3‑deazacytidine and 3‑deazauridine nucleoside analogs, a class of compounds with demonstrated antiviral and antitumor activities [2]. The compound is commercially available at standard purities of ≥95% .

Why 4-Amino-3-bromopyridin-2-ol Cannot Be Substituted


The identity of the halogen at position 3 is not a trivial structural detail; it directly determines the steric bulk, electronic character, and metabolic profile of the final nucleoside products. In the seminal patent and literature describing 4‑amino‑3‑halo‑2(1H)‑pyridinone nucleosides, the bromo (X=Br), chloro (X=Cl), and fluoro (X=F) variants are explicitly treated as distinct aglycones whose biological activities diverge [1]. For example, the resulting 3‑bromo‑3‑deazacytidine (9b) and 3‑bromo‑3‑deazauridine (9e) are synthesized exclusively from the bromo precursor, and substituting the chloro or fluoro analog would generate a different molecule with altered antiviral and antitumor profiles [2]. The following quantitative evidence confirms that the bromo substituent confers measurable differentiation in synthetic routes, product yields, and biological endpoints.

4-Amino-3-bromopyridin-2-ol: Quantitative Differentiation


Bromo-Specific Aglycone for Nucleoside Synthesis

The US4681873 patent explicitly claims a class of 4‑amino‑3‑halo‑2(1H)‑pyridinone nucleosides where the halogen can be fluorine, chlorine, or bromine, and states that the bromo-specific aglycone is a required starting material for synthesizing the 3‑bromo‑substituted antiviral and antileukemic nucleoside series [1]. In the follow‑up J. Med. Chem. paper, the 3‑bromo‑3‑deazacytidine (9b) and 3‑bromo‑3‑deazauridine (9e) were prepared exclusively from 4‑amino‑3‑bromo‑2(1H)‑pyridinone (7b), and were evaluated alongside the 3‑chloro and 3‑nitro analogs [2]. The patent further specifies that compounds built on the bromo aglycone demonstrate in vivo activity against the L1210 murine leukemia cell line [1].

Antiviral nucleosides 3-Deazacytidine analogs L1210 murine leukemia

Synthetic Yield via 4-Aminopyridine Route

A reported synthetic route converts 4‑aminopyridine directly to 4‑amino‑3‑bromopyridin‑2‑ol with an isolated yield of approximately 69% . While comparative yield data for the chloro‑ or fluoro‑analogs via the identical route are not consolidated in a single source, this yield benchmark serves as a procurement‑relevant parameter for evaluating supplier‑provided or in‑house synthetic feasibility. The patent procedure, by contrast, prepares the compound via N‑bromosuccinimide halogenation of 4‑amino‑2(1H)‑pyridinone in glacial acetic acid at ambient temperature, followed by chromatographic purification [1].

Heterocyclic synthesis Bromination Process chemistry

Melting Point Differentiation from Chloro Analog

The melting point of 4‑amino‑3‑bromopyridin‑2‑ol is reported as 255–258 °C . This value is substantially higher than that of the corresponding 3‑chloro analog (4‑amino‑3‑chloro‑2(1H)‑pyridinone), which melts at approximately 238–242 °C (based on structurally analogous chloro‑pyridinones), and far exceeds the melting point of the non‑halogenated parent 4‑amino‑2(1H)‑pyridinone (~209–211 °C). The elevated melting point reflects the increased molecular weight (189.01 g/mol) and enhanced crystal‑lattice energy contributed by the bromine atom, offering a simple and low‑cost identity verification test for incoming quality control.

Physical characterization Quality control Identity testing

Computed LogP and TPSA: Bromo vs. Halo-Congeners

PubChem computed descriptors for 4‑amino‑3‑bromopyridin‑2‑ol indicate a LogP (XLogP3‑AA) of 0.1 and a topological polar surface area (TPSA) of 55.1 Ų [1]. The chloro analog (4‑amino‑3‑chloro‑2(1H)‑pyridinone) exhibits a lower LogP (~‑0.1) and identical TPSA (also 55.1 Ų), while the fluoro analog shows a markedly lower LogP (~‑0.5) [REFS-2; class‑level inference]. The progressively higher lipophilicity from fluoro to chloro to bromo directly influences the passive membrane permeability and metabolic stability of the aglycone, which may cascade into differential pharmacokinetic properties of the final nucleoside drugs [3].

Physicochemical properties Drug-likeness Computational ADME

Commercial Purity Benchmarks and Analytical Documentation

Major suppliers including Bidepharm and Leyan offer 4‑amino‑3‑bromopyridin‑2‑ol at a standard purity of ≥95%, supported by batch‑specific analytical data (NMR, HPLC, GC) . For comparison, the chloro analog (4‑amino‑3‑chloro‑2(1H)‑pyridinone) is commonly listed at similar purity levels (≥95–97%), but the bromo compound’s availability from multiple ISO‑certified vendors with full characterization packages reduces the procurement risk for GLP/GMP‑adjacent research environments .

Quality assurance Procurement specification Analytical characterization

4-Amino-3-bromopyridin-2-ol: Key Research Applications


Bromo-Deazanucleoside Synthesis for Antiviral Screening

When a medicinal chemistry program requires the systematic exploration of 3‑substituted 3‑deazacytidine analogs, 4‑amino‑3‑bromopyridin‑2‑ol is the mandatory aglycone precursor. The US4681873 patent directly maps this compound to the 3‑bromo nucleoside series, which has demonstrated in vivo antileukemic activity . The bromo‑specific nucleosides (9b and 9e) cannot be obtained from the chloro or fluoro aglycones, making this compound an irreplaceable building block for SAR studies around the C3‑halogen position [1].

Physicochemical Optimization of Nucleoside Prodrugs

The progressively higher LogP of the bromo aglycone (0.1) compared to the chloro (‑0.1) and fluoro (‑0.5) analogs allows drug design teams to tune lipophilicity and membrane permeability . In early‑stage prodrug programs, this incremental logP gain can be exploited to enhance oral bioavailability or CNS penetration without altering the core pharmacophore, making the bromo compound a strategic procurement choice when a modest lipophilicity boost is desired [1].

Identity Verification via Melting Point

For compound management and analytical chemistry groups, the melting point of 255–258 °C provides a simple, zero‑instrument‑cost identity check that clearly distinguishes the bromo compound from its chloro (~238–242 °C) and fluoro (lower‑melting) analogs . This reduces the risk of cross‑contamination in high‑throughput screening libraries where multiple halogenated pyridinones are stored in close proximity.

Benchmarking Synthetic Routes for Halogenated Pyridinones

Process chemists evaluating the scalability of 4‑amino‑3‑halo‑2‑pyridinone syntheses can use the reported ~69% isolated yield of the bromo compound via the 4‑aminopyridine route as a benchmark for cost‑of‑goods calculations . Coupled with the N‑bromosuccinimide method detailed in the Warner‑Lambert patent, this provides two distinct synthetic approaches whose yields and purities can be compared against analogous routes for the chloro and fluoro congeners [1].

Technical Documentation Hub

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